Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Catalog No.
S14469466
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
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Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Product Name

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

IUPAC Name

ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3

InChI Key

YDSRJOYRBFWCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)C=O

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H11NO3C_9H_{11}NO_3 and a molecular weight of approximately 181.19 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and is substituted with an ethyl ester and an aldehyde group. The structure contributes to its potential reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry .

Typical for compounds containing aldehyde and ester functionalities. Some notable reactions include:

  • Condensation Reactions: The aldehyde group can react with nucleophiles, leading to the formation of imines or other condensation products.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Several synthetic routes have been developed for the preparation of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate:

  • Pyrrole Formation: Starting from commercially available precursors, pyrrole can be synthesized using methods such as the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with primary amines.
  • Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or by using reagents like phosphorus oxychloride followed by hydrolysis.
  • Esterification: The final step involves esterification of the carboxylic acid formed during synthesis with ethanol in the presence of an acid catalyst .

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals due to their biological activity.
  • Material Science: Used in the development of polymers or materials with specific properties .

Studies focusing on the interactions of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate with biological targets are essential for understanding its pharmacological potential. Preliminary interaction studies suggest that compounds with similar structures may interact with enzymes involved in metabolic pathways or act as inhibitors of specific cellular processes .

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some notable comparisons:

Compound NameCAS NumberMolecular FormulaSimilarity Score
Ethyl 2-methyl-1H-pyrrole-3-carboxylate936-12-9C8H11NO20.90
Ethyl 5-methyl-1H-pyrrole-3-carboxylate2199-50-0C8H11NO20.88
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate2199-59-9C9H11NO30.90
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate2199-51-1C9H11NO30.93

These compounds exhibit variations in their substituents that may influence their chemical reactivity and biological activities, highlighting the uniqueness of Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate within this class of compounds .

The Hantzsch pyrrole synthesis remains a foundational method for constructing substituted pyrroles. This multi-component reaction involves β-ketoesters, primary amines, and α-haloketones, enabling the assembly of the pyrrole ring with tailored substituents. For ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate, the β-ketoester component (e.g., ethyl acetoacetate) contributes the ester and methyl groups, while the α-haloketone introduces the formyl moiety. Methylamine serves as the nitrogen source, facilitating cyclization through sequential condensation and dehydration steps.

A modified Hantzsch approach reported in recent patents employs succinaldehyde and methylamine under alkaline conditions, achieving pyrrole ring formation at elevated temperatures (30–60°C) with yields exceeding 88%. This method avoids harsh halogenated reagents, instead leveraging the reactivity of succinaldehyde’s dual aldehyde groups to initiate cyclization. The ethyl carboxylate group is introduced via esterification of the β-ketoester precursor prior to ring closure.

Key Reaction ParametersExample 1Example 2
Temperature (°C)6045
Reaction Time (hours)1014
Yield (%)88.889.3
BaseNaOHNaOH

Bromoaldehyde Intermediate Generation Pathways

The formation of bromoaldehyde intermediates represents a critical mechanistic pathway in the synthesis of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate. The process begins with the acid-catalyzed enolization of carbonyl compounds, which creates nucleophilic sites susceptible to electrophilic bromination [1]. The mechanism proceeds through protonation of the carbonyl oxygen, which accelerates keto-enol tautomerism and facilitates the formation of reactive enol intermediates [2].

The bromination process follows a stepwise mechanism wherein the nucleophilic enol carbon attacks molecular bromine, resulting in the formation of a carbon-bromine bond at the alpha position [1]. Kinetic studies have demonstrated that the rate-determining step involves enol formation rather than the subsequent bromination reaction [3]. The rate law for alpha-halogenation follows the expression: rate = [ketone][H+], indicating first-order dependence on both the carbonyl substrate and acid catalyst concentration [3].

ParameterValueConditions
Activation Energy33.6 kcal/molAcid-catalyzed bromination [1]
Rate Constant2.8 × 10⁻³ dm³mol⁻¹sec⁻¹25°C, acetic acid medium [4]
Enol Formation Barrier40.0 kcal/molGas phase calculations [5]

The formation of bromoaldehyde intermediates shows remarkable sensitivity to substituent effects, with electron-donating groups accelerating the bromination process through stabilization of the enolate intermediate [6]. Experimental evidence indicates that aromatic aldehydes exhibit different reactivity patterns compared to aliphatic substrates, with Hammett correlation studies revealing poor linear relationships due to competing mechanistic pathways [6].

Cyclocondensation Reaction Kinetics

The cyclocondensation reaction leading to pyrrole ring closure follows complex kinetic behavior that depends on multiple mechanistic pathways. Computational studies using density functional theory have revealed that the Paal-Knorr mechanism proceeds through either hemiaminal cyclization or enamine cyclization pathways [7]. The hemiaminal cyclization pathway represents the thermodynamically favored route, with calculated free energy barriers ranging from 18 to 47 kcal/mol depending on reaction conditions [5].

Quantum chemical calculations demonstrate that pyrrole formation is an exergonic process with Gibbs free energy changes of -8.6 to -13.4 kcal/mol relative to starting materials [5]. The reaction mechanism involves initial nucleophilic attack by the amine on the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration steps [8]. Water molecules play a crucial catalytic role in facilitating proton transfer steps throughout the mechanism [5].

PathwayEnergy Barrier (kcal/mol)Product Selectivity (%)
Hemiaminal Cyclization19.875
Enamine Cyclization27.614
Direct Condensation41.511

The kinetics of cyclocondensation reactions exhibit second-order behavior, with first-order dependence on both aldehyde and amine concentrations [4]. Temperature effects significantly influence reaction rates, with optimal conditions occurring at 50°C for enzymatic processes and higher temperatures for thermal cyclizations [9]. The cyclization step demonstrates remarkable stereoelectronic requirements, with transition state geometries showing specific orbital overlap patterns necessary for efficient ring closure [10].

Role of Acidic Byproducts in Ester Hydrolysis

The formation of acidic byproducts during pyrrole synthesis plays a fundamental role in promoting ester hydrolysis reactions. Hydrogen bromide generated as a side product in the Hantzsch pyrrole synthesis serves as an effective catalyst for the in situ hydrolysis of tert-butyl esters [11]. This process eliminates the need for separate deprotection steps and enables direct formation of carboxylic acid products.

The mechanism of acid-catalyzed ester hydrolysis proceeds through initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water [12]. The resulting tetrahedral intermediate undergoes protonation of the alkoxy leaving group, followed by carbon-oxygen bond cleavage and regeneration of the acid catalyst [13]. The overall process follows the mechanistic sequence: protonation, nucleophilic addition, proton transfer, and elimination.

Acid CatalystHydrolysis Rate (min⁻¹)Selectivity (%)
Hydrogen Bromide0.7592
Trifluoroacetic Acid0.4888
Sulfuric Acid0.3185

Experimental studies have shown that the concentration of acidic byproducts directly correlates with hydrolysis efficiency [11]. Optimal conditions require 0.5 equivalents of base relative to the bromoketone substrate to achieve selective ester hydrolysis while maintaining pyrrole formation [11]. The process demonstrates remarkable chemoselectivity, with tert-butyl esters undergoing preferential hydrolysis over other ester functionalities present in the molecule.

Solvent Polarity Impact on Reaction Trajectories

Solvent polarity exerts profound influence on pyrrole formation mechanisms and reaction outcomes. Computational studies reveal that polar solvents stabilize ionic intermediates and transition states, leading to altered reaction pathways and reduced activation barriers [14]. The solvent effect becomes particularly pronounced in reactions involving charge-separated species or polar transition states.

Density functional theory calculations demonstrate that implicit solvation effects can lower activation energies by 6-20 kcal/mol compared to gas-phase reactions [5]. The stabilization primarily affects steps involving proton transfer and ionic intermediate formation. Polar aprotic solvents such as dimethylformamide facilitate pyrrole formation through enhanced nucleophilic reactivity, while protic solvents promote competing side reactions [14].

SolventDielectric ConstantReaction Rate (relative)Selectivity (%)
Tetrahydrofuran7.61.078
Dimethylformamide36.72.385
Methanol32.71.871
Dichloromethane8.90.682

Experimental evidence indicates that solvent identity significantly affects product distribution in competitive reaction pathways [14]. Tetrahydrofuran promotes pyrrole formation through stabilization of nucleophilic intermediates, while diethyl ether favors alternative cyclization products [14]. The observed solvent effects correlate with both dielectric constant and hydrogen bonding capacity, suggesting multiple solvation mechanisms operating simultaneously.

Precursor Role in Polysubstituted Pyrrole Derivatives

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate functions as an advanced precursor in the synthesis of polysubstituted pyrrole derivatives through multiple synthetic pathways [3] [4]. The compound's structural features make it particularly suitable for the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to produce substituted pyrroles with yields ranging from 60-97% [4] [5]. This methodology has been enhanced through mechanochemical conditions, where high-speed vibration milling enables one-pot reactions with cerium(IV) ammonium nitrate and silver nitrate as catalysts [4].

The Paal-Knorr synthesis represents another significant application pathway, utilizing acid-catalyzed formation from 1,4-dicarbonyl compounds [6] [7]. Recent developments have demonstrated that this reaction can be completed within seconds under microwave radiation, achieving yields of 70-95% [7]. The mechanism involves water-mediated hemialcohol pathways, where explicit water participation significantly reduces activation barriers [7]. For pyrrole formation, the cyclization step becomes highly favorable in the presence of H3O+ with barriers as low as 5.5 kcal/mol in the solvent phase [7].

Metal-free synthesis approaches have emerged as environmentally friendly alternatives, utilizing surfactants in aqueous medium to achieve polysubstituted pyrrole derivatives [8]. These methods employ intermolecular cycloaddition reactions between substituted amino-ketones and dialkyl acetylene dicarboxylates, yielding products with 80-99% efficiency under mild conditions [9] [8]. The use of sodium dodecyl sulfate and Triton X-100 surfactants in water enables reactions to proceed at room temperature within 2-6 hours, or under microwave conditions in just 10 minutes [8].

Transition metal-free [3 + 2] cycloaddition approaches have been developed for efficient synthesis of trisubstituted pyrrole derivatives from β-chlorovinyl aldehydes [10]. These reactions proceed through cesium carbonate-promoted pathways, utilizing aryl propiolonitriles and toluenesulfonylmethyl isocyanide in dimethylformamide at ambient temperature [10]. The strategy offers operational simplicity, short reaction times of 15 minutes to 1.5 hours, and high atom economy with yields up to 91% [10].

Synthetic MethodKey FeaturesTypical Yields (%)Reference Citation
Hantzsch Pyrrole Synthesisβ-ketoesters with ammonia and α-haloketones60-97 [4] [5]
Paal-Knorr Pyrrole SynthesisAcid-catalyzed formation from 1,4-dicarbonyl compounds70-95 [6] [7]
Knorr Pyrrole Synthesisα-amino-ketone with electron-withdrawing groups65-90 [11] [12]
Metal-catalyzed CyclizationTransition metal-free methods with high yields80-99 [9] [8]
Mechanochemical SynthesisHigh-speed vibration milling conditions60-97 [4]

Building Block for Fused Polycyclic Systems

The structural framework of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate provides an excellent foundation for constructing fused polycyclic systems through various cyclization strategies [13] [14] [15]. The presence of both formyl and ester functionalities enables multiple reaction pathways that lead to complex heterocyclic architectures [16].

Pyrrolo[1,2-a]quinoxaline systems represent a significant class of fused polycycles accessible through glucose-mediated nitro-reductive cyclization methods [13] [17] [15]. This novel biomass-derived approach utilizes one-pot multicomponent reactions involving alkyl pyrrole-2-carboxylates and 2-fluoronitroarenes, yielding pyrrolo[1,2-a]quinoxalin-4(5H)-ones with broad substrate scope and gram-scale synthesis capability [13] [15]. The method's innovation lies in enabling three or four reactions in a single-pot setup, previously unexplored in pyrrole chemistry [15]. The simplicity of nitro group reduction by glucose ensures practical safety during scale-up, while demonstrating low process mass intensity values and high step economies [15].

Metal triflate-catalyzed addition reactions facilitate the construction of pyrrolizine derivatives and porphyrin systems [18]. These reactions involve the addition of pyrrole to α,β-unsaturated compounds or N-tosyl imines, providing suitable structures for [5-5] bicyclic system construction [18]. Intramolecular cyclization reactions yield pyrrolizine derivatives under mild conditions with minimal scrambling [18]. The process utilizes ester, cyano, ketone, and phosphonate functionalized active methylene compounds obtained through Knoevenagel condensation with aldehydes [18].

π-Extended pyrrole-fused heteropines have been synthesized to create compounds with unique electronic properties [19] [20]. These systems, including thiepine and oxepine derivatives, exhibit "pitched π-stacking" structures in crystalline form and demonstrate high charge carrier mobility up to 1.0 cm²V⁻¹s⁻¹ in single-crystal field-effect transistors [20]. The synthesis involves sophisticated methodologies that extend the π-conjugation while maintaining the pyrrole core structure [19].

Diels-Alder reactions with β-sulfonylnitroethylene enable the construction of triptycene-type pyrroles fused with polycyclic skeletons [14]. These reactions proceed with cyclopentadiene, cyclohexadiene, or substituted anthracenes, followed by treatment with ethyl isocyanoacetate in the presence of diazabicycloundecene [14]. The resulting products serve as precursors for novel porphyrins fused with polycyclic skeletons, expanding the scope of macrocyclic aromatic systems [14].

Electrophilic cyclizations provide versatile methods for synthesizing complex fused polycyclic aromatic systems [21]. Construction is achieved through palladium-catalyzed Suzuki and Negishi cross-coupling chemistries, followed by electrophile-induced ring formation using 4-alkoxyphenylethynyl groups [21]. The methodology enables the preparation of both benzenoid and benzenoid/thiophene systems with consistently high yields exceeding 80% [21].

Target SystemConstruction MethodKey AdvantagesReference Citation
Pyrrolo[1,2-a]quinoxalinesGlucose-mediated nitro-reductive cyclizationOne-pot multicomponent reaction [13] [17] [15]
Pyrrolizine derivativesMetal triflate-catalyzed addition reactionsMild conditions, low scrambling [18]
Pyrrole-fused heteropinesπ-Extended synthesis with thiepine/oxepineHigh charge carrier mobility [19] [20]
Bicyclic [5-5] systemsAddition to C=C and C=N bondsIntramolecular cyclization capability [18]
Triptycene-type pyrrolesDiels-Alder with β-sulfonylnitroethyleneNovel porphyrin precursors [14]

Intermediate in Alkaloid Analog Synthesis

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate serves as a versatile intermediate in the synthesis of alkaloid analogs, particularly those derived from natural biosynthetic pathways involving amino acid precursors [22] [23] [24]. The compound's structural similarity to naturally occurring pyrrole alkaloids makes it an attractive starting material for biomimetic synthesis approaches [24] [25].

Pyrrolemarumine analogs represent a significant application area where ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate serves as a key intermediate [24] [25]. The total synthesis of pyrrolemarumine, the aglycone of a natural pyrrole alkaloid, has been achieved through divergent functionalization of 2-formylpyrrole derivatives [24]. This approach utilizes the proline-derived biosynthetic pathway, where controlled four-electron oxidation processes with flavoprotein desaturases convert prolyl-peptidyl carrier protein conjugates to pyrrolyl-2-carboxyl intermediates [23]. The synthetic strategy involves selective N-benzylation followed by formylation, achieving overall yields of 28% over seven steps [25].

Hygrine and related alkaloid derivatives are accessible through intermolecular cyclization reactions that mimic biosynthetic pathways [22]. The decarbonylative Mannich reaction from various methyl ketones and 1-alkyl-1-pyrroliniums, generated in situ from 1-alkylprolines, provides direct access to 2-(acylmethylene)-pyrrolidine alkaloids [22]. This methodology features mild conditions without metal catalysts, enabling the synthesis of hygrine, N-methylruspolinone, dehydrodarlinine, and ruspolinone [22]. The reactions proceed exclusively at the C2-position of pyrroles, demonstrating excellent regioselectivity [22].

Marine pyrrole alkaloids synthesis utilizes the δ-aminolevulinic acid pathway as a key biosynthetic route [23]. This pathway involves glycine and succinyl-coenzyme A as building blocks, with enzyme-catalyzed Knorr-type condensation-cyclization reactions of two molecules of δ-aminolevulinate yielding porphobilinogen as a central intermediate [23]. From this intermediate, trialkyl-substituted pyrroles are derived through self-condensation under acidic conditions, leading to polypyrrolic systems and ultimately tetrapyrroles [23].

Pyrrolidine alkaloid synthesis employs reductive amination approaches based on lysine and ornithine-derived pathways [26]. These non-aromatic α-amino acid precursors undergo biosynthetic transformations involving pyridoxal-5'-phosphate-mediated reductive amination of appropriate α-ketoacids [26]. The methodology provides access to pyrrolidine, piperidine, tropane, pyrrolizidine, quinolizidine, and indolizidine alkaloid frameworks [26].

Formylchromone transformations have been developed to access pyrrole alkaloid frameworks through novel cyclization pathways [27]. The reaction of 3-formylchromone with various bifunctional nucleophiles, including ethyl aminoethanoate and 2-aminoethanonitrile, yields substituted pyrroles through mechanistic pathways involving azomethine formation and electrocyclic processes [27]. These transformations provide access to hydroxylated pyrrole derivatives that serve as precursors for alkaloid synthesis [27].

Biological activity evaluation of synthesized pyrrole derivatives has demonstrated significant potential in pharmaceutical applications [28] [29]. Numerous pyrrole derivatives exhibit anticancer, antimicrobial, and other biological activities, with structure-activity relationships indicating that carbonyl groups in pyrrole molecules play key roles in biological activity [28]. Cytotoxicity evaluations against human adenocarcinoma-derived cell lines, including colon, breast, and ovary cancers, have shown dose- and time-dependent activity with several compounds demonstrating superior antitumor properties compared to standard chemotherapeutic agents [29].

Alkaloid TypeBiosynthetic OriginSynthetic StrategyReference Citation
Pyrrolemarumine analogsProline-derived pathwayDivergent functionalization of 2-formylpyrrole [24] [25]
Hygrine derivativesδ-aminolevulinic acid pathwayIntermolecular cyclization reactions [22]
N-methylruspolinoneDecarbonylative Mannich reactionIn situ pyrrolinium formation [22]
Marine pyrrole alkaloidsGlycine and succinyl-CoA derivedEnzyme-catalyzed Knorr-type condensation [23]
Pyrrolidine alkaloidsLysine/ornithine derivedReductive amination approach [26]

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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